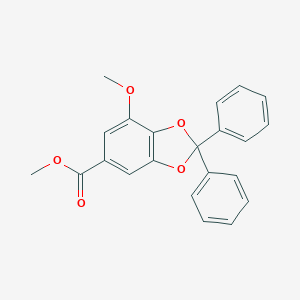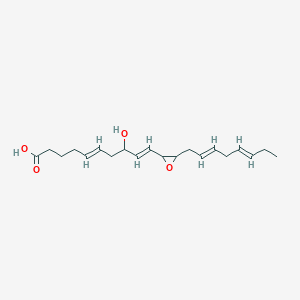
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid (HEET) is a bioactive lipid mediator that is produced by the oxidation of arachidonic acid. It is a member of the family of epoxyeicosatrienoic acids (EETs), which are known to have a wide range of biological activities. HEET has been shown to play a role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer.
Mécanisme D'action
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid exerts its biological effects by binding to specific receptors, such as the peroxisome proliferator-activated receptor (PPAR) and the transient receptor potential vanilloid 4 (TRPV4) ion channel. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to activate PPAR and inhibit TRPV4, leading to the modulation of various cellular processes, such as gene expression, ion channel activity, and cell proliferation.
Effets Biochimiques Et Physiologiques
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its stability and ease of synthesis. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be synthesized in large quantities using enzymatic or chemical methods, and it is stable under various conditions. However, one of the limitations of using 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid in lab experiments is its potential toxicity. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been shown to have cytotoxic effects on certain cell types, and its use in vivo may require further investigation.
Orientations Futures
There are several future directions for the research on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. One area of research is the development of novel therapeutic agents based on 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid analogs and derivatives could be synthesized and tested for their efficacy in various disease models. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. The identification of novel receptors and signaling pathways could provide new insights into the therapeutic potential of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid. Additionally, the development of novel methods for the synthesis and purification of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid could facilitate its use in various research applications.
Méthodes De Synthèse
The synthesis of 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid can be achieved by the oxidation of arachidonic acid using various methods, such as chemical synthesis or enzymatic oxidation. One of the most commonly used methods is the enzymatic oxidation of arachidonic acid by cytochrome P450 (CYP) enzymes.
Applications De Recherche Scientifique
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer properties. 8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.
Propriétés
Numéro CAS |
103188-13-2 |
|---|---|
Nom du produit |
8-Hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid |
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(5E,9E)-8-hydroxy-10-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]deca-5,9-dienoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h3-4,6-7,9-10,15-19,21H,2,5,8,11-14H2,1H3,(H,22,23)/b4-3+,9-7+,10-6+,16-15+ |
Clé InChI |
GBSGALHVICSTLU-AXVKERTGSA-N |
SMILES isomérique |
CC/C=C/C/C=C/CC1C(O1)/C=C/C(C/C=C/CCCC(=O)O)O |
SMILES |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
SMILES canonique |
CCC=CCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |
Synonymes |
8-hydroxy-11,12-epoxyeicosa-5,10,14,17-tetraenoic acid hepoxilin A4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



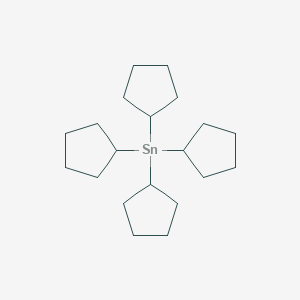
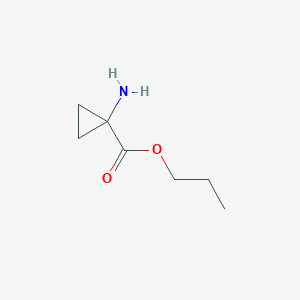
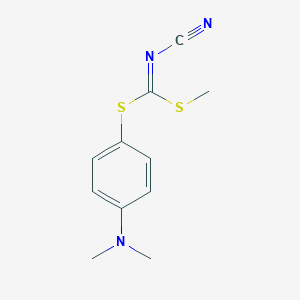
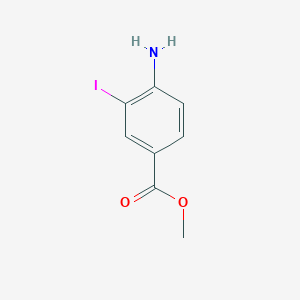
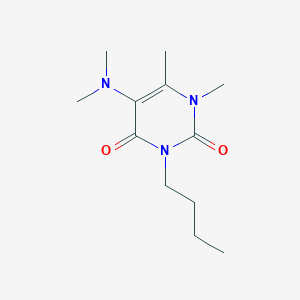
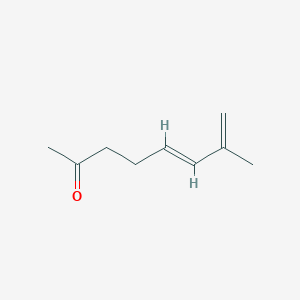
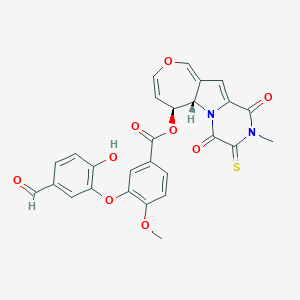
![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
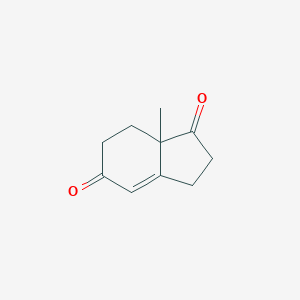
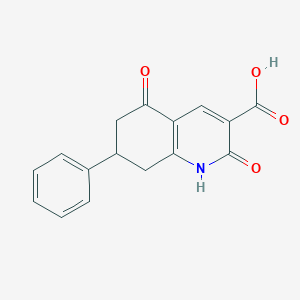
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
